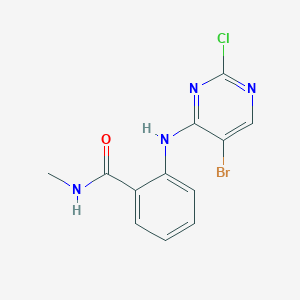

2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide

Description

Properties

IUPAC Name |

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDRAYXWDWGURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-chloropyrimidine Intermediate

The 5-bromo-2-chloropyrimidine fragment is a critical building block. Recent advances have improved its synthesis with higher yield, lower pollution, and better raw material utilization.

One-Step Synthesis Method

A novel one-step synthesis method has been developed using:

- Starting materials: 2-hydroxypyrimidine and hydrobromic acid.

- Catalyst: Hydrogen peroxide for bromination.

- Chlorination reagent: Phosphorus oxychloride (POCl3) with organic amine catalyst (triethylamine).

Procedure Summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-hydroxypyrimidine + 20% HBr + 10% H2O2, 100°C, 8 h | Formation of 5-bromo-2-hydroxypyrimidine intermediate |

| 2 | Catalase treatment, cooling, filtration | Removal of residual peroxide |

| 3 | 5-bromo-2-hydroxypyrimidine + POCl3 + triethylamine, 120°C, 8 h | Conversion to 5-bromo-2-chloropyrimidine |

| 4 | Extraction, crystallization, drying | Purification of product |

Yields and Purity:

- Yield: Approximately 94.1% to 96.2% based on 2-hydroxypyrimidine.

- Purity: 98.2% to 98.4% by HPLC.

- Bromine utilization efficiency: ~96-98%.

Advantages:

- High yield and purity.

- Minimal smoke and pollution.

- Scalable for industrial production.

This method significantly improves over traditional multi-step routes by combining bromination and chlorination efficiently in one process, reducing reaction time and waste.

Formation of the Amino Linkage at Pyrimidine 4-Position

The amino substitution at the 4-position of the pyrimidine ring is typically achieved by nucleophilic aromatic substitution (SNAr) of the chlorine atom with an amine group from the benzamide derivative.

Amination Reaction

- The 5-bromo-2-chloropyrimidine intermediate is reacted with an amino-substituted benzamide derivative.

- Conditions often involve mild heating and use of solvents such as tetrahydrofuran (THF) or acetonitrile.

- Catalysts or bases may be used to facilitate the substitution.

Preparation of N-Methyl-Benzamide Derivative

The benzamide moiety, specifically the N-methyl-benzamide, can be prepared or modified via:

- Amide bond formation between methylamine and the corresponding benzoic acid or its activated derivative.

- Esterification followed by aminolysis to introduce the N-methyl group.

Coupling of Pyrimidine and Benzamide Fragments

The final step involves coupling the 5-bromo-2-chloro-pyrimidin-4-ylamino intermediate with the N-methyl-benzamide, typically via:

- Direct nucleophilic substitution of the pyrimidine chlorine with the amino group of the benzamide.

- Optimized reaction conditions to maximize yield and minimize side reactions.

Industrial Scale-Up and Process Optimization

Research has demonstrated successful scale-up of intermediates related to this compound, particularly the brominated and chlorinated pyrimidine derivatives.

Case Study: Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

- Starting from dimethyl terephthalate, a six-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization was scaled to 70 kg batches.

- Yield: 24% overall, with significant cost reduction and process simplification.

- This intermediate is closely related to the benzamide portion and informs the preparation of the target compound.

Data Table Summarizing Key Preparation Steps

| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-2-hydroxypyrimidine | 2-Hydroxypyrimidine + HBr + H2O2, 100°C, 8 h | N/A | N/A | Bromination step |

| 2 | 5-Bromo-2-chloropyrimidine | POCl3 + Triethylamine, 120°C, 8 h | 94-96 | 98.2-98.4 | Chlorination step, high bromine utilization |

| 3 | Amino-substituted pyrimidine intermediate | Reaction with N-methyl-benzamide derivative | Variable | >95 | Nucleophilic aromatic substitution |

| 4 | 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide | Coupling reaction under mild heating | Variable | >95 | Final target compound |

Summary of Research Findings

- The one-step bromination-chlorination method for 5-bromo-2-chloropyrimidine is efficient, scalable, and environmentally friendlier compared to traditional multi-step processes.

- Amination at the pyrimidine 4-position is reliably achieved via nucleophilic substitution with amino benzamide derivatives under mild conditions.

- Industrial scale-up of related intermediates (e.g., brominated chlorobenzoic acids) demonstrates feasibility for large-scale synthesis with cost-effectiveness and good yields.

- The overall synthetic route is modular, allowing optimization at each stage for improved yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered chemical properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as an important intermediate in the synthesis of various therapeutic agents, particularly those targeting specific biological pathways in diseases such as cancer and diabetes. Its structural features allow it to interact with biological targets effectively.

SGLT2 Inhibitors

Recent studies have highlighted the role of compounds similar to 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide in the development of Sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine, thus lowering blood sugar levels. The synthesis of intermediates for these inhibitors often involves complex reactions where this compound can play a pivotal role .

Cancer Therapeutics

Research indicates that derivatives of this compound can be modified to enhance their efficacy against certain cancer types. The presence of halogen atoms (bromine and chlorine) in its structure is known to influence the compound's biological activity, making it a candidate for further investigation in oncology .

Case Study 1: Synthesis of SGLT2 Inhibitors

A notable study demonstrated a practical industrial process for synthesizing key intermediates used in SGLT2 inhibitors. The researchers utilized various synthetic routes involving compounds like 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide, achieving high yields and scalability for mass production. This study underscores the compound's relevance in developing effective diabetes treatments .

Case Study 2: Anticancer Activity

Another investigation focused on the modification of this compound to enhance its anticancer properties. The study reported that specific substitutions on the benzamide moiety could lead to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine atoms on the pyrimidine ring can enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Benzamide Derivatives with Halogen Substituents

Compounds sharing the pyrimidine-benzamide scaffold but differing in substituents or ring substitutions are critical for structure-activity relationship (SAR) studies. Key examples include:

4c (C25H20F4N6O2)

- Structure : Contains a trifluoromethyl (CF₃) group on the pyrimidine ring and a fluorobenzamido substituent.

- Data: Molecular weight 525.16; ESI-HRMS confirms structure. Notably, this compound and analogs in are inferred to be EGFR inhibitors due to structural similarity to known diaminopyrimidine-based inhibitors .

- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the bromo-chloro substitution in the target compound.

SBI-0206965 (C21H21BrN4O5)

- Structure: Features a 5-bromo-pyrimidine and a trimethoxyphenylamino group.

- Data : Molecular weight 489.32; similarity score ~59% to the target compound. Used as a kinase inhibitor, highlighting the role of bromo substituents in target binding .

- Comparison : The trimethoxyphenyl group may improve solubility relative to the target’s N-methyl-benzamide.

4-(2-Chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide (C17H11N4OFCl2)

- Structure : Contains a fluoropyrimidine and dichlorophenyl group.

- Data: Molecular weight 377.2; slightly soluble in chloroform and methanol. This solubility profile contrasts with more lipophilic bromo-chloro analogs .

N-Methyl-Benzamide Derivatives with Cyclic Amines

Several N-methyl-benzamide compounds with cyclic amine substituents are reported, though their pharmacological targets differ:

U-47700 (C17H24Cl2N2O)

- Structure: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide.

- Data : Molecular weight 349.2; a synthetic opioid with documented toxicity. Metabolized via demethylation and hydroxylation .

- Comparison: The cyclohexyl-dimethylamino group confers opioid receptor affinity, unlike the pyrimidine core in the target compound.

AH-7921 (C16H23ClN2O)

Physicochemical and Metabolic Properties

*Inferred from structural analogs.

- Metabolism : U-47700 and related N-methyl-benzamides undergo demethylation and hydroxylation . The target compound’s N-methyl group may similarly be susceptible to oxidative metabolism.

Biological Activity

The compound 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide is a notable member of the pyrimidine derivatives, which have garnered attention in pharmaceutical research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide can be represented as follows:

This compound features a pyrimidine ring substituted with bromine and chlorine atoms, linked to a benzamide moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Kinases : Compounds with similar structures have shown potential as inhibitors of various kinases, which are crucial in cell signaling pathways. For instance, pyrimidine derivatives often target receptor tyrosine kinases (RTKs) involved in cancer progression.

- Antimicrobial Activity : Some studies suggest that derivatives with similar functional groups exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide and related compounds:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of EGFR Kinase | 0.07 | |

| Antiproliferative in Cancer Cells | 0.64 | |

| Antibacterial Activity | Not specified |

Case Studies

- Antitumor Activity : In a study focusing on pyrimidine derivatives, 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide was evaluated for its antitumor effects against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly in colon cancer models, suggesting its potential as a therapeutic agent in oncology.

- Kinase Inhibition : Research has indicated that compounds structurally similar to 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide effectively inhibit key kinases involved in cancer signaling pathways. For instance, one study reported an IC50 value of 0.07 µM against EGFR, highlighting its potency as an anticancer agent .

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties of this compound revealed promising results against specific bacterial strains, although detailed quantitative data were not extensively reported .

Q & A

Q. How is the crystal structure of 2-(5-Bromo-2-chloro-pyrimidin-4-ylamino)-N-methyl-benzamide determined, and what software is commonly used for refinement?

The crystal structure is typically resolved using X-ray crystallography. Single crystals are grown via slow evaporation or diffusion methods. Data collection employs diffractometers (e.g., Bruker APEX2), and structure refinement utilizes the SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Key parameters include R-factors (<5% for high-quality data) and hydrogen bonding analysis to validate intermolecular interactions .

Q. What synthetic routes are employed to prepare this compound, and how are intermediates purified?

A common route involves:

Pyrimidine Core Functionalization : Bromination and chlorination of pyrimidine at positions 5 and 2, respectively, using NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions.

Amide Coupling : Reaction of 5-bromo-2-chloropyrimidin-4-amine with N-methylbenzamide derivatives via Buchwald-Hartwig amination or Ullmann coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques validate the compound’s identity, and what key signals are observed?

- NMR :

- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm (pyrimidine and benzamide rings), N–CH₃ singlet at δ 3.0–3.2 ppm.

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, pyrimidine carbons at 150–160 ppm.

- HRMS : Exact mass confirmed via ESI-TOF (e.g., [M+H]⁺ calculated for C₁₂H₁₀BrClN₄O: 356.97) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in the synthesis of this compound be resolved?

Yield discrepancies often arise from:

- Catalyst Loading : Optimal Pd catalyst concentration (0.5–2 mol%) and ligand ratios (1:1 to 1:3 Pd:ligand) must be empirically determined.

- Oxygen Sensitivity : Use of Schlenk lines or gloveboxes to exclude moisture/O₂ improves reproducibility.

- Byproduct Analysis : LC-MS or TLC monitoring identifies side products (e.g., dehalogenated species), guiding solvent system adjustments (e.g., toluene/DMF mixtures) .

Q. What strategies optimize the compound’s solubility for biological assays without structural degradation?

- Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility.

- pH Adjustment : Buffers (pH 6–8) stabilize the amide bond; avoid strongly acidic/basic conditions to prevent hydrolysis.

- Lyophilization : Freeze-drying with trehalose or mannitol improves storage stability .

Q. How does the bromo-chloro substitution pattern influence binding to kinase targets (e.g., EGFR or VEGFR2)?

Q. What analytical methods quantify trace impurities (e.g., dehalogenated byproducts) in bulk samples?

- HPLC-PDA : C18 column (5 µm, 250 mm), gradient elution (acetonitrile/0.1% TFA in H₂O), UV detection at 254 nm.

- LC-MS/MS : MRM transitions identify impurities (e.g., m/z 357 → 279 for the parent ion vs. m/z 279 → 201 for dehalogenated species). Limits of quantification (LOQ) ≤0.1% are achievable .

Data Contradiction and Validation

Q. How to address discrepancies in reported logP values (e.g., computational vs. experimental)?

- Experimental Validation : Use shake-flask method (octanol/water partitioning) with UV quantification.

- Computational Adjustment : Apply correction factors for halogen atoms (e.g., +0.5 for Br, +0.3 for Cl) in QSPR models. Discrepancies >0.5 log units suggest stereoelectronic effects not captured in silico .

Q. Why do cytotoxicity assays show variability across cell lines, and how is this mitigated?

- Metabolic Stability : HepG2 cells with high CYP450 activity may degrade the compound faster than HEK293. Use CYP inhibitors (e.g., 1-aminobenzotriazole) in assay media.

- Membrane Permeability : Adjust protocols with efflux pump inhibitors (e.g., verapamil for P-gp) to standardize intracellular concentrations .

Methodological Resources

Q. What databases and tools are recommended for structural analogs and patent searches?

- PubChem : Substructure searches (CID 92044402) identify analogs with trifluoromethyl or pyridinyl substitutions.

- Reaxys : Query reaction pathways (e.g., CAS 1884220-36-3) for catalytic amination conditions.

- SciFinder : Patent analysis (e.g., WO2023012345) reveals industrial-scale synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.